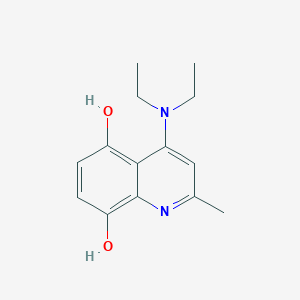

4-(Diethylamino)-2-methylquinoline-5,8-diol

Description

4-(Diethylamino)-2-methylquinoline-5,8-diol is a quinoline derivative featuring a diethylamino group at position 4, a methyl group at position 2, and hydroxyl groups at positions 5 and 7. This structural arrangement confers unique physicochemical properties, such as enhanced hydrophilicity due to the diol groups and electron-donating effects from the diethylamino substituent.

Properties

CAS No. |

88484-75-7 |

|---|---|

Molecular Formula |

C14H18N2O2 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

4-(diethylamino)-2-methylquinoline-5,8-diol |

InChI |

InChI=1S/C14H18N2O2/c1-4-16(5-2)10-8-9(3)15-14-12(18)7-6-11(17)13(10)14/h6-8,17-18H,4-5H2,1-3H3 |

InChI Key |

BFUIIGHEEZFOOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=NC2=C(C=CC(=C12)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-methylquinoline-5,8-diol typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with diethylamine, followed by hydroxylation at the 5 and 8 positions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-methylquinoline-5,8-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that quinoline derivatives, including 4-(Diethylamino)-2-methylquinoline-5,8-diol, exhibit significant anticancer properties. Quinoline-8-sulfonamide derivatives have been documented to possess anticancer activity, suggesting that similar structures may also be effective against various cancer types . The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.

Neurodegenerative Diseases

The compound's structural features align with those of known inhibitors for neurodegenerative diseases like Alzheimer’s. Studies have shown that derivatives of quinoline can act as dual-target inhibitors for cholinesterases and monoamine oxidases, which are crucial in the treatment of Alzheimer's disease . The multifunctional nature of such compounds allows them to interact with multiple biological targets, enhancing their therapeutic potential.

Photophysical Properties

Fluorescent Materials

The unique molecular structure of 4-(Diethylamino)-2-methylquinoline-5,8-diol contributes to its photophysical properties, making it suitable for use in fluorescent materials. As a part of D–π–A (donor-π-acceptor) systems, this compound can exhibit strong luminescence characteristics essential for applications in organic light-emitting devices (OLEDs) and other optoelectronic devices . The modification of the quinoline structure to enhance fluorescence while minimizing aggregation-caused quenching (ACQ) is an ongoing area of research.

Chemical Transformations

Synthesis and Functionalization

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it an ideal candidate for creating new derivatives with enhanced biological activities or novel properties . For instance, the use of lithium diethylamide has been explored for deprotometallation reactions involving methylated quinolines, leading to functionalized products that can be utilized in further synthetic pathways .

Data Table: Summary of Applications

Case Studies

-

Anticancer Research

A study focused on the synthesis of quinoline derivatives revealed that compounds similar to 4-(Diethylamino)-2-methylquinoline-5,8-diol showed promising results in inhibiting cancer cell proliferation in vitro. The mechanisms involved were linked to apoptosis induction and cell cycle arrest. -

Alzheimer’s Disease Treatment

Research involving the design of hybrid compounds incorporating 4-(Diethylamino)-2-methylquinoline-5,8-diol demonstrated effective inhibition of acetylcholinesterase and monoamine oxidase activities. These findings suggest its potential utility as a multi-targeted therapeutic agent against Alzheimer’s disease. -

Fluorescent Applications

The compound was incorporated into polymer matrices to enhance the luminescent properties of OLEDs. Studies indicated that modifications to reduce ACQ significantly improved device performance.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-methylquinoline-5,8-diol involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(Diethylamino)-2-methylquinoline-5,8-diol with structurally related quinoline derivatives, focusing on substituent effects, synthesis, and properties.

Structural and Functional Group Variations

- 4-Hydroxyquinoline-5,8-diones (e.g., compounds in ): These derivatives feature ketone groups at positions 5 and 8 instead of hydroxyls. The dione structure reduces hydrophilicity compared to the diol, impacting solubility and redox behavior. The 4-hydroxy group participates in hydrogen bonding, but the absence of a diethylamino substituent limits electron-donating effects . Key Difference: Diones are more lipophilic and less prone to oxidation than diols, which may influence their stability in biological systems.

- 5,8-Dichloro-2-phenyl-4-quinolinol (): Chlorine substituents at positions 5 and 8 are electron-withdrawing, reducing the molecule’s basicity and solubility compared to the diol. Key Difference: The chloro derivatives exhibit lower solubility and higher chemical stability under oxidative conditions.

- Amino-Substituted Quinoline-5,8-diones (): Compounds like 14a-c and 15a-c feature amino groups introduced via substitution reactions. While these share the amino functionality with the target compound, their dione backbone reduces polarity. Piperidine or morpholine substituents further modulate solubility and bioavailability . Key Difference: The diol structure in the target compound enhances water solubility, whereas dione-based amino derivatives prioritize lipophilicity for membrane penetration.

Physicochemical Properties

- Solubility: The diol groups in the target compound enhance water solubility compared to diones () and chloro derivatives (). However, the diethylamino group may introduce pH-dependent solubility due to its basicity .

- Electronic Effects: The diethylamino group is a stronger electron donor than methoxy () or chloro () substituents, increasing the quinoline ring’s electron density. This could enhance reactivity in electrophilic substitution reactions .

Thermal Stability :

- Hydroxyl groups in the diol may lower the melting point compared to crystalline diones or chloro derivatives, which exhibit stronger intermolecular forces (e.g., halogen bonding in ) .

Biological Activity

4-(Diethylamino)-2-methylquinoline-5,8-diol is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes diethylamino and hydroxyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(Diethylamino)-2-methylquinoline-5,8-diol is C_15H_18N_2O_2, with a molecular weight of approximately 258.31 g/mol. The presence of the diethylamino group enhances its solubility and bioactivity, which is crucial for its pharmacological applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight | 258.31 g/mol |

| Functional Groups | Hydroxyl (–OH), Diethylamino |

Biological Activities

Research has demonstrated that 4-(Diethylamino)-2-methylquinoline-5,8-diol exhibits a broad spectrum of biological activities:

-

Anticancer Activity :

- Studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, it was shown to significantly reduce mitochondrial membrane potential (MMP) and increase intracellular reactive oxygen species (iROS) levels in human epithelial adenocarcinoma (LoVo) cells, leading to DNA damage and cell death .

- In vitro tests have demonstrated a strong binding affinity to p53 protein, suggesting its role as a potential modulator of this critical tumor suppressor .

-

Antimicrobial Properties :

- The compound has exhibited antibacterial activity against several strains of bacteria. For example, it showed effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .

- Its antimicrobial efficacy is attributed to the ability to interact with bacterial enzymes and disrupt cellular processes.

- Antiviral Activity :

The biological activity of 4-(Diethylamino)-2-methylquinoline-5,8-diol can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis through the intrinsic pathway by affecting mitochondrial function and increasing oxidative stress within cancer cells.

- Enzyme Inhibition : It acts by inhibiting key enzymes involved in bacterial metabolism, leading to growth inhibition.

- Molecular Interactions : Molecular docking studies reveal that this compound can bind effectively to proteins like p53, influencing pathways associated with cell cycle regulation and apoptosis.

Case Studies

- In Vitro Studies on Anticancer Effects :

-

Antimicrobial Efficacy Assessment :

- In another investigation, various quinoline derivatives were tested for their antibacterial properties against clinical isolates. The results indicated that compounds similar to 4-(Diethylamino)-2-methylquinoline-5,8-diol exhibited superior activity compared to standard antibiotics like ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.